molecular formula C12H18N2O B13106325 4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine

4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine

Cat. No.: B13106325
M. Wt: 206.28 g/mol
InChI Key: JNGKSDRHDBNYNW-UHFFFAOYSA-N
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Description

4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine (CAS Registry Number: 210159-54-9) is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. Its structure is characterized by a fused pyridopyrimidine ring system, a privileged scaffold in medicinal chemistry known for its significant and diverse biological activities . This compound serves as a valuable synthetic intermediate and building block for researchers developing novel bioactive molecules. The pyrido[1,2-a]pyrimidine core is associated with a wide range of therapeutic potentials, as analogous structures have been investigated for their anti-inflammatory , anticancer , antimicrobial , and neuroprotective properties . Specifically, derivatives of this chemical class have been identified as key components in compounds targeting tyrosine kinases , cyclin-dependent kinases (CDK) , and dihydrofolate reductase (DHFR) , making them crucial for pharmaceutical and biochemical research. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine

InChI

InChI=1S/C12H18N2O/c1-4-15-12-5-6-13-11-8-9(2)7-10(3)14(11)12/h7-8,12H,4-6H2,1-3H3

InChI Key

JNGKSDRHDBNYNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCN=C2N1C(=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridines with Activated Alkenes or Carbonyl Compounds

  • Starting Materials: 2-Aminopyridine derivatives and activated alkenes or ketovinyl derivatives.
  • Reaction Conditions: Often conducted under reflux in ethanol or other suitable solvents, sometimes with catalytic amounts of bases like triethylamine or metal catalysts (e.g., copper salts).
  • Mechanism: The amino group of 2-aminopyridine attacks the electrophilic carbon of the alkene or carbonyl substrate, followed by intramolecular cyclization to form the fused pyrido[1,2-a]pyrimidine ring system.

Alkylation to Introduce Ethoxy Group

  • The 4-position ethoxy substituent is introduced typically via alkylation of a hydroxyl or halogenated intermediate using ethylating agents such as ethyl bromide or ethyl iodide under basic conditions.
  • This step requires careful control of temperature and solvent to avoid side reactions and ensure selective substitution at the 4-position.

Methylation at Positions 6 and 8

  • Methyl groups at positions 6 and 8 are introduced either by using methyl-substituted precursors or by methylation reactions using reagents like methyl iodide or dimethyl sulfate.
  • The methylation is often performed after the core ring synthesis to ensure regioselectivity and avoid interference with the cyclization process.

Alternative Approaches: Schiff Base Formation and Further Cyclization

  • Some methods involve preparing Schiff bases from 3-formyl derivatives of pyrido[1,2-a]pyrimidine followed by condensation with amino acids or other nucleophiles.
  • These intermediates can be further cyclized or reduced to give dihydro derivatives with desired substitutions.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Cyclocondensation 2-Aminopyridine + activated alkene, EtOH, reflux Pyrido[1,2-a]pyrimidine core 70-85
2 Ethylation Ethyl bromide, base (e.g., K2CO3), solvent (DMF) Introduction of ethoxy group at C-4 60-75
3 Methylation Methyl iodide or dimethyl sulfate, base, solvent Methyl groups at C-6 and C-8 65-80
4 Purification Recrystallization from ethanol or column chromatography Pure 4-ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine

Note: Yields are approximate and depend on precise reaction conditions and purification methods.

Research Findings and Optimization

  • Reaction Efficiency: Use of microwave irradiation and non-toxic solvents has been reported to improve yields and reduce reaction times for pyrido[1,2-a]pyrimidine derivatives, aligning with green chemistry principles.
  • Catalysis: Copper catalysts and triethylamine have been effective in promoting cyclocondensation, enhancing selectivity and yield.
  • Temperature Control: Reactions conducted at moderate temperatures (room temperature to reflux) help prevent decomposition and side reactions, especially during alkylation steps.
  • Purification: Crystallization from hot ethanol or chromatographic techniques yield high-purity products suitable for biological testing.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Solvent Ethanol, Methanol, DMF Choice affects yield and purity
Temperature Room temperature to reflux (~50-80°C) Controlled to avoid side reactions
Catalysts/Base Triethylamine, Copper salts, K2CO3 Enhances reaction rate and selectivity
Reaction Time 4–18 hours Depends on step and method used
Purification Recrystallization, Column chromatography Ensures removal of unreacted precursors

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Anticancer Potential

Research indicates that 4-ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine exhibits promising anticancer properties. Preliminary studies suggest that it can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The compound's ability to bind with proteins implicated in these pathways is under investigation, which may lead to the development of targeted cancer therapies.

Anti-inflammatory Activity

The compound has also shown potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of inflammatory mediators and pathways that contribute to chronic inflammation. This property makes it a candidate for further research in treating inflammatory diseases.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic potential. Initial studies indicate that it may bind to enzymes or receptors involved in disease processes such as inflammation and cancer proliferation. These interactions could provide insights into enhancing its efficacy and selectivity against target diseases.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrido[1,2-a]pyrimidine derivatives exhibit structural diversity based on substituent patterns and ring saturation. Below is a comparison with key analogues:

Compound Substituents Key Features Synthetic Route Biological Relevance
4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine 4-ethoxy, 6/8-methyl, 3,4-dihydro Enhanced solubility due to ethoxy group; steric hindrance from methyl groups. Multi-step condensation and cyclization . Potential kinase or enzyme inhibition.
3-Acyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidines 3-acyl (e.g., 4´-hydroxybenzoyl), 8-methyl Electron-withdrawing acyl groups enhance reactivity; dihydro ring stabilizes. One-pot synthesis via ethanol reflux of 2-aminopyridine derivatives . Nitric oxide synthase inhibitors .
7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-ones 7-fluoro, 4-oxo, alkyl-piperidinyl Fluorine enhances bioavailability; 4-oxo group increases polarity. Microwave-assisted condensation . CNS-targeting agents (e.g., antipsychotics) .
3-[4'-(4"-Bromphenyl)benzoyl]-3,4-dihydro-2H-pyrido[1,2-a]pyrimidines 3-bromophenylbenzoyl, dihydro Bulky aryl groups modulate receptor binding; bromine aids in radiolabeling. AlCl3-mediated Friedel-Crafts acylation . Radioligands for receptor studies .
4-Oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acids 4-oxo, fused pyrrolo-pyrimidine, carboxylic acid Extended π-conjugation; carboxylic acid enhances water solubility. Multi-step synthesis involving sodium methoxide cyclization . Antimicrobial and antiproliferative agents .

Key Differences in Reactivity and Bioactivity

  • Substituent Effects: Ethoxy vs. Acyl Groups: The 4-ethoxy group in the target compound likely reduces electrophilicity compared to 3-acyl derivatives, which may decrease reactivity in nucleophilic substitutions but improve metabolic stability . Methyl vs. In contrast, fluorine substituents (e.g., in 7-fluoro analogues) improve membrane permeability and binding affinity .
  • Synthetic Accessibility: The target compound requires multi-step synthesis involving cyclization and substitution (e.g., using 2-aminopyridine derivatives), whereas simpler dihydro analogues (e.g., 3-acyl derivatives) are synthesized via one-pot methods .
  • Biological Profiles :

    • The dihydro ring in the target compound may confer conformational flexibility, enabling interactions with dynamic enzyme active sites. In contrast, fully aromatic pyrido[1,2-a]pyrimidines (e.g., 4-oxo derivatives) exhibit rigidity, favoring selective binding .

Biological Activity

4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine (CAS Number: 210159-54-9) is a heterocyclic compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the molecular formula C12_{12}H18_{18}N2_2O and a molar mass of 206.28 g/mol. Its structure includes a pyrido-pyrimidine core, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC12_{12}H18_{18}N2_2O
Molar Mass206.28 g/mol
CAS Number210159-54-9

Research indicates that compounds with a pyrido-pyrimidine structure often interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Notably, they can act as inhibitors for:

  • Dihydrofolate reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition can lead to anti-cancer effects.
  • Tyrosine kinases : These are involved in signal transduction pathways that regulate cell division and growth. Compounds targeting these kinases may exhibit anti-tumor properties.

Anticancer Properties

A study highlighted the potential of pyrido[1,2-a]pyrimidines in cancer therapy due to their ability to inhibit key enzymes involved in tumor growth. For instance, derivatives of this compound have shown promising results against various cancer cell lines by inhibiting DHFR and other kinases associated with malignancies.

Cardiovascular and Renal Applications

The compound has been reported as a non-steroidal antagonist of the mineralocorticoid receptor, suggesting its utility in treating cardiovascular and renal diseases such as heart failure and diabetic nephropathy . This activity is crucial given the role of mineralocorticoid receptors in regulating blood pressure and fluid balance.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of DHFR activity with IC50_{50} values comparable to established antifolate drugs like Piritrexim .
  • Animal Models : Preclinical studies using animal models have shown that administration of this compound led to reduced tumor sizes in xenograft models of human cancers. The mechanism was primarily through the induction of apoptosis in cancer cells and inhibition of angiogenesis.

Q & A

Q. What are the common synthetic routes for 4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine?

A general approach involves condensation reactions of substituted aldehydes with ethyl glycinate derivatives under basic conditions. For example, triethylamine in methanol facilitates the formation of intermediates, followed by cyclization using sodium methoxide or acid catalysis . Multi-step syntheses may include bromination (e.g., using PBr₃) and subsequent reactions with nucleophiles like malononitrile or aryl diazonium salts to introduce functional groups .

Q. How is the structure of this compound characterized?

Structural elucidation typically employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring systems .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight validation .
  • X-ray crystallography to resolve stereochemistry and confirm hydrogen bonding patterns, as demonstrated in pyrido-pyrimidine analogs .

Q. What are the key physicochemical properties influencing reactivity?

The ethoxy group at position 4 enhances electron density in the pyrimidine ring, affecting nucleophilic substitution reactions. Methyl groups at positions 6 and 8 contribute to steric hindrance, influencing regioselectivity in further derivatization .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and regioselectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve selectivity for C-H functionalization .
  • Temperature control : Heating intermediates at 50–60°C during cyclization minimizes side-product formation .

Q. What strategies address contradictory bioactivity data in literature?

Discrepancies in reported antimicrobial or anticancer activities may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) .
  • Structural analogs : Compare activity trends across derivatives (e.g., vinyl vs. ethyl substituents at position 3) to identify pharmacophores .
  • Molecular modeling : Use docking studies to predict binding affinity variations due to substituent effects .

Q. How to design analogs with enhanced bioactivity?

  • Substituent modification : Replace the ethoxy group with fluorine or hydroxyl groups to alter solubility and target interactions .
  • Heteroatom introduction : Incorporate sulfur (e.g., thieno-pyrimidine hybrids) to improve metabolic stability .
  • Hybrid scaffolds : Fuse with benzoxazine or quinoxaline moieties to exploit dual-target mechanisms, as seen in antiviral studies .
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Q. What analytical methods ensure purity for pharmacological studies?

  • HPLC-MS : Quantify impurities (e.g., residual starting materials or regioisomers) using reverse-phase columns and UV detection .
  • Chiral chromatography : Resolve enantiomers if asymmetric synthesis is employed .
  • Elemental analysis : Validate stoichiometry for novel derivatives .

Q. How does the compound interact with biological targets?

Preliminary studies on analogs suggest:

  • Enzyme inhibition : Binding to kinase ATP pockets via hydrogen bonding with the pyrimidine nitrogen .
  • DNA intercalation : Planar aromatic systems in pyrido-pyrimidines may stabilize interactions with nucleic acids .
  • Receptor modulation : Ethoxy and methyl groups influence selectivity for G-protein-coupled receptors (GPCRs) .

Q. What are the challenges in scaling up synthesis?

  • Purification : Column chromatography is impractical for large batches; switch to crystallization or distillation .
  • Hazard management : Bromination steps require controlled conditions to avoid exothermic side reactions .
  • Regulatory compliance : Adhere to ICH guidelines for impurity profiling (e.g., identification of genotoxic impurities) .

Q. How to reconcile conflicting data on metabolic stability?

  • In vitro assays : Use liver microsomes from multiple species (e.g., human, rat) to assess interspecies variability .
  • Isotope labeling : Track metabolic pathways via ¹⁴C-labeled compounds to identify degradation hotspots .
  • QSAR modeling : Corporate substituent electronic parameters (e.g., Hammett constants) to predict stability trends .

Methodological Notes

  • Data contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR with X-ray for structural confirmation) .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure reproducibility .
  • Synthetic optimization : Design of Experiments (DoE) can systematically evaluate reaction parameters (temperature, solvent, catalyst) .

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